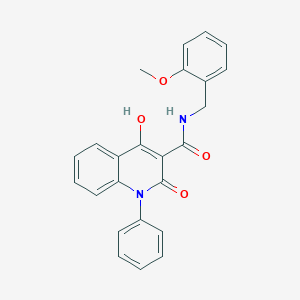

4-hydroxy-N-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-hydroxy-N-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide” belongs to the class of quinolones . Quinolones are a type of heterocyclic organic compound with a bicyclic structure. They have a wide range of pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinolones can generally be synthesized from anilines using malonic acid equivalents . Other methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The molecular structure of this compound would likely be similar to other quinolones, with a bicyclic structure containing a benzene ring fused to a pyridone ring .Aplicaciones Científicas De Investigación

Protective Group Applications

Research indicates that methoxybenzyl groups, closely related to 4-hydroxy-N-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, have been explored as protective groups for carboxylic acids. For instance, 4-methoxy-α-methylbenzyl alcohol has been used as a new protecting group for carboxylic acids, showcasing its hydrolysis efficiency under certain conditions (Yoo et al., 1990). Such protective groups play a crucial role in organic synthesis, especially in multi-step synthesis where certain functional groups need temporary protection from reactive conditions.

Chemical Synthesis

In the realm of chemical synthesis, the related methoxybenzyl groups have been utilized in the synthesis of complex organic compounds. For example, efficient synthesis methods involving hydrogenolysis and lithiation of compounds bearing methoxybenzyl groups have been developed (Gore & Narasimhan, 1988). These processes are crucial for the preparation of various alkaloid structures and medicinal compounds.

Catalytic and Antifungal Applications

There's research on using compounds with methoxybenzyl groups as catalysts and in antifungal applications. For instance, the use of niobium pentachloride in the conversion of carboxylic acids to carboxamides demonstrates the catalytic potential of such compounds (Nery et al., 2003). Additionally, some derivatives have shown promise in antifungal and antibacterial activities, highlighting their potential in pharmaceutical research.

Pharmacological Research

While your request excludes drug use and side effects, it's worth noting that related compounds have been explored in pharmacological contexts. For example, derivatives of methoxybenzyl compounds have been studied for their potential in inhibiting certain viral enzymes and receptors (Billamboz et al., 2016). This showcases their relevance in developing new therapeutic agents.

Propiedades

IUPAC Name |

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-30-20-14-8-5-9-16(20)15-25-23(28)21-22(27)18-12-6-7-13-19(18)26(24(21)29)17-10-3-2-4-11-17/h2-14,27H,15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFYEOQINTXHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)

![2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2730645.png)

![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)

![1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine](/img/structure/B2730649.png)

![Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2730657.png)

![Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2730660.png)

![N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B2730662.png)